molecular formula C18H21N5 B2831158 4-(azepan-1-yl)-1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 946202-64-8

4-(azepan-1-yl)-1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B2831158
CAS No.: 946202-64-8
M. Wt: 307.401
InChI Key: WTJRIQRQLVQXMY-UHFFFAOYSA-N
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Description

4-(azepan-1-yl)-1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core with an azepane ring and a 2-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(azepan-1-yl)-1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves the following steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors, such as 3-amino-1H-pyrazole and 2-cyanopyridine, under acidic or basic conditions.

    Introduction of the 2-Methylphenyl Group: This step often involves a coupling reaction, such as Suzuki or Stille coupling, using a 2-methylphenyl boronic acid or stannane derivative.

    Attachment of the Azepane Ring: The azepane ring can be introduced via nucleophilic substitution reactions, where an appropriate azepane derivative reacts with a halogenated intermediate of the pyrazolo[3,4-d]pyrimidine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azepane ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyrazolo[3,4-d]pyrimidine core, potentially reducing double bonds or nitro groups if present.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: N-oxides of the azepane ring.

    Reduction: Reduced forms of the pyrazolo[3,4-d]pyrimidine core.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-(azepan-1-yl)-1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound is studied for its potential as a bioactive molecule. It may interact with various enzymes and receptors, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases by modulating biological pathways.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-(azepan-1-yl)-1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(piperidin-1-yl)-1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine
  • 4-(morpholin-1-yl)-1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine

Uniqueness

Compared to similar compounds, 4-(azepan-1-yl)-1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine features an azepane ring, which may confer different steric and electronic properties. This can result in unique interactions with biological targets and distinct chemical reactivity.

Properties

IUPAC Name

4-(azepan-1-yl)-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5/c1-14-8-4-5-9-16(14)23-18-15(12-21-23)17(19-13-20-18)22-10-6-2-3-7-11-22/h4-5,8-9,12-13H,2-3,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTJRIQRQLVQXMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(=NC=N3)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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